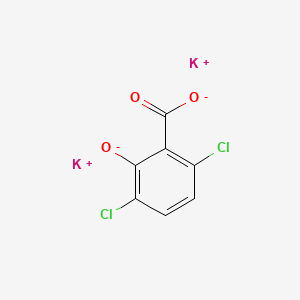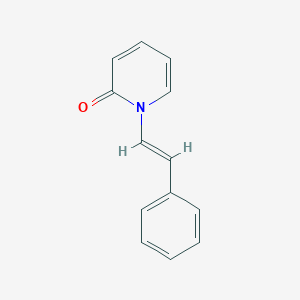
Dipotassium 3,6-dichlorosalicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium 3,6-dichlorosalicylate is a chemical compound derived from 3,6-dichlorosalicylic acid. It is primarily used as an intermediate in the synthesis of various fine chemicals, including herbicides, pharmaceuticals, and color-developing agents . The compound is known for its unique properties, which make it valuable in different scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 3,6-dichlorosalicylic acid, the precursor to dipotassium 3,6-dichlorosalicylate, is the Kolbe–Schmitt reaction. This reaction involves the carboxylation of alkaline earth metal 2,5-dichlorophenoxide with carbon dioxide in organic solvents at elevated pressure . The reaction conditions, including pressure, temperature, and reaction time, can vary widely depending on the specific requirements .
Industrial Production Methods
In industrial settings, the production of 3,6-dichlorosalicylic acid involves dehydrating 2,5-dichlorophenol to produce 2,5-dichlorophenoxide, which is then carboxylated with carbon dioxide . The resulting product is then converted to this compound through ionization .
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium 3,6-dichlorosalicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the compound’s structure.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various derivatives of 3,6-dichlorosalicylic acid, which can be further used in the synthesis of other fine chemicals .
Aplicaciones Científicas De Investigación
Dipotassium 3,6-dichlorosalicylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of herbicides like dicamba.
Biology: The compound is studied for its potential biological activities and interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of color-developing agents and other fine chemicals.
Mecanismo De Acción
The mechanism of action of dipotassium 3,6-dichlorosalicylate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo specific chemical reactions, such as carboxylation and substitution, which modify its structure and properties . These modifications enable the compound to interact with different biological and chemical systems, leading to its diverse applications .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dichlorosalicylic Acid: The precursor to dipotassium 3,6-dichlorosalicylate, used in similar applications.
Dicamba: A herbicide synthesized from 3,6-dichlorosalicylic acid.
2,5-Dichlorophenol: A starting material for the synthesis of 3,6-dichlorosalicylic acid.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to undergo a variety of reactions and be used in multiple applications. Its ability to serve as an intermediate in the synthesis of important chemicals, such as herbicides and pharmaceuticals, highlights its significance in scientific research and industry .
Propiedades
Número CAS |
68938-80-7 |
|---|---|
Fórmula molecular |
C7H2Cl2K2O3 |
Peso molecular |
283.19 g/mol |
Nombre IUPAC |
dipotassium;3,6-dichloro-2-oxidobenzoate |
InChI |
InChI=1S/C7H4Cl2O3.2K/c8-3-1-2-4(9)6(10)5(3)7(11)12;;/h1-2,10H,(H,11,12);;/q;2*+1/p-2 |
Clave InChI |
OCBVAAUEJHVUHR-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=C(C(=C1Cl)C(=O)[O-])[O-])Cl.[K+].[K+] |
Números CAS relacionados |
3401-80-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B15281613.png)





![Tricyclo[5.2.1.0~2,6~]deca-4,8-diene-3,10-dione dioxime](/img/structure/B15281652.png)






![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B15281687.png)
